tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate
Description
Properties
Molecular Formula |
C13H27NO2S |
|---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
tert-butyl N-(6-ethylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C13H27NO2S/c1-5-17-11-9-7-6-8-10-14-12(15)16-13(2,3)4/h5-11H2,1-4H3,(H,14,15) |
InChI Key |
AWWBGUVKQYKQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Ethylsulfanyl)hexan-1-amine
Method 1: Nucleophilic Substitution on Hexyl Halides
- Starting Material: 6-bromohexan-1-ol or 6-chlorohexan-1-ol
- Reagents: Ethylthiol (ethanethiol), base such as potassium carbonate or sodium hydride
- Reaction Conditions: Reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF)
- Convert 6-bromohexan-1-ol to the corresponding mesylate or tosylate to improve leaving group ability.
- React with ethanethiol in the presence of potassium carbonate at elevated temperature (~60–80°C).
- Purify the resulting 6-(ethylthio)hexan-1-ol via distillation or chromatography.
- Convert the alcohol to the amine via a two-step process:
Method 2: Reductive Amination
- React 6-(ethylsulfanyl)hexanal with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Carbamate
Once the amine precursor is prepared, carbamate formation is achieved through reaction with tert-butyl chloroformate:
- Reagents: tert-Butyl chloroformate (Boc-Cl), base such as triethylamine or pyridine
- Conditions: Anhydrous conditions in an inert solvent like dichloromethane (DCM) at 0°C to room temperature
- Dissolve the amine in DCM.
- Add triethylamine to neutralize the generated HCl.
- Slowly add tert-butyl chloroformate dropwise while maintaining the temperature.
- Stir the mixture for several hours at room temperature.
- Extract and purify the carbamate via column chromatography.
Final Purification and Characterization
- Use silica gel chromatography with suitable eluents (e.g., ethyl acetate/hexanes).
- Confirm structure via NMR, IR, and mass spectrometry.
Data Tables Summarizing Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Synthesis of 6-(ethylsulfanyl)hexan-1-amine | Ethanethiol, K2CO3 | Acetone/DMF | Reflux (~60–80°C) | 12–24 h | 70–85 | Tosylate formation improves nucleophilic substitution |
| 2 | Conversion to primary amine | Reductive amination / Gabriel synthesis | - | Room temp to 60°C | 24–48 h | 60–75 | Reductive amination offers high selectivity |
| 3 | Carbamate formation | tert-Butyl chloroformate, triethylamine | DCM | 0°C to RT | 4–12 h | 80–90 | Maintains high purity and yield |
Research Findings and Optimization Strategies
- Reaction Efficiency: Use of microwave-assisted synthesis has shown to reduce reaction times and improve yields in carbamate formation.
- Selectivity: Protecting groups on the amino precursor can prevent side reactions during carbamate formation.
- Green Chemistry: Employing solvent-free or aqueous conditions during certain steps enhances sustainability.
- Purification: High-performance liquid chromatography (HPLC) can be employed for purification of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethylsulfanyl group may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
Structural and Functional Insights
- Ethylsulfanyl vs. Hydroxyl (Polarity) : The ethylsulfanyl group in the target compound confers lower polarity compared to the hydroxyl analog (MW 217.3, ). This difference impacts solubility, with the hydroxyl derivative being more water-soluble, while the thioether may favor lipid membranes or organic phases .
- Ethylsulfanyl vs. Bromo (Reactivity) : Bromo-substituted carbamates () are highly reactive in SN2 reactions, whereas the ethylsulfanyl group is less electrophilic but may participate in oxidation reactions to form sulfoxides or sulfones .
- Ethylsulfanyl vs.
Biological Activity
tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is a member of the carbamate class of compounds, characterized by its unique structure that includes a tert-butyl group, an ethylsulfanyl moiety, and a hexyl chain. This combination of functional groups is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.44 g/mol. The presence of the ethylsulfanyl group enhances the lipophilicity of the compound, which may improve its interaction with biological membranes and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₇N₂O₂S |
| Molecular Weight | 273.44 g/mol |
| Functional Groups | Carbamate, Sulfanyl |
Biological Activity
Compounds containing sulfanyl groups, such as this compound, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The biological activity can be attributed to the structural features that allow these compounds to interact with biological targets.
Antimicrobial Activity
Research indicates that sulfanyl-containing compounds often display notable antibacterial and antifungal activities. The ethylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens. For example, studies on similar compounds have shown significant inhibition of bacterial growth at certain concentrations.
Anti-inflammatory Properties
In vitro studies suggest that carbamate derivatives can modulate inflammatory pathways. For instance, compounds structurally similar to this compound have demonstrated promising anti-inflammatory effects in various models, potentially through inhibition of cyclooxygenase (COX) enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of carbamate derivatives and their potential therapeutic applications:
- Anti-inflammatory Activity : A study comparing various carbamate analogues found that certain derivatives exhibited up to 54% inhibition in carrageenan-induced paw edema models, suggesting significant anti-inflammatory properties (source: ).
- Antimicrobial Efficacy : In a comparative analysis of sulfanyl compounds, those with longer alkyl chains showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (source: ).
- Mechanistic Insights : In silico docking studies have been employed to predict the binding affinities of these compounds to target enzymes involved in inflammation and microbial resistance mechanisms (source: ).
The synthesis of this compound typically involves reacting hexyl amine with tert-butyl chloroformate in the presence of a base. This method allows for precise control over the introduction of functional groups.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.
- Membrane Interaction : The lipophilic nature due to the ethylsulfanyl group may facilitate interaction with cellular membranes, affecting permeability and transport processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
